N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyridine ring, a thiazole ring, and a cyclopentyl group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10-14(24-17(19-10)12-6-3-4-7-12)16(23)21-15-13(20-11(2)22)8-5-9-18-15/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,20,22)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMMTQHEJUYUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCC2)C(=O)NC3=C(C=CC=N3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the derivatization of 3-nitropyridines to obtain the desired pyridine derivative . This process can be achieved through a one-pot protocol that combines several reaction steps, including the addition of different reactants at room temperature . The reaction conditions often involve the use of acetic anhydride or tosyl chloride to facilitate the transformation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to achieve higher yields and purity. This can be done by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis process. Additionally, purification techniques like chromatography may be employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmaceuticals: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s properties may be explored for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-acetamidopyridin-2-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide include other pyridine and thiazole derivatives with comparable structures and functionalities . Examples include:
BMS-488043: A small molecule used in the treatment of HIV infection.
Pyrido[3,4-d]pyrimidine: A compound with selective activities against cancer cell lines.
Uniqueness
This compound stands out due to its unique combination of structural motifs, which may confer distinct biological and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
